molecular formula C18H20ClN3O B10965509 1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

Cat. No.: B10965509
M. Wt: 329.8 g/mol
InChI Key: FXOASRCIMVPKDC-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA typically involves the reaction of 3-chloroaniline with 4-(1-pyrrolidinylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases or conditions.

    Industry: Utilizing its unique properties in the development of new materials or agricultural products.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-N’-PHENYLUREA: Lacks the pyrrolidinylmethyl group, resulting in different chemical properties and applications.

    N-(4-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA: Similar structure but with a different position of the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

N-(3-CHLOROPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrrolidinylmethylphenyl group makes it a valuable compound for various applications.

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea

InChI

InChI=1S/C18H20ClN3O/c19-15-4-3-5-17(12-15)21-18(23)20-16-8-6-14(7-9-16)13-22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2,(H2,20,21,23)

InChI Key

FXOASRCIMVPKDC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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